6-Hydroxy-D-homo-8-isoestrone methyl ether
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Overview
Description
6-Hydroxy-D-homo-8-isoestrone methyl ether is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-D-homo-8-isoestrone methyl ether typically involves multi-step organic reactions. The process begins with the formation of the core polycyclic structure, followed by the introduction of hydroxyl groups and methyl groups at specific positions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-D-homo-8-isoestrone methyl ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
6-Hydroxy-D-homo-8-isoestrone methyl ether has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 6-Hydroxy-D-homo-8-isoestrone methyl ether exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The pathways involved often depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Phenanthrenes: Share a similar polycyclic structure but lack the specific hydroxyl and methyl groups.
Chrysenes: Have a similar core structure but differ in the position and number of functional groups.
Naphthalenes: Simpler polycyclic compounds with fewer rings and functional groups.
Uniqueness
The uniqueness of 6-Hydroxy-D-homo-8-isoestrone methyl ether lies in its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
150490-87-2 |
---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one |
InChI |
InChI=1S/C20H26O3/c1-11-10-20(2)16(4-3-5-18(20)23)15-9-17(22)14-8-12(21)6-7-13(14)19(11)15/h6-8,11,15-17,19,21-22H,3-5,9-10H2,1-2H3/t11?,15-,16+,17?,19-,20+/m1/s1 |
InChI Key |
XOCWSPCVMKOABQ-JFJAULRUSA-N |
SMILES |
CC1CC2(C(CCCC2=O)C3C1C4=C(C=C(C=C4)O)C(C3)O)C |
Isomeric SMILES |
CC1C[C@]2([C@@H](CCCC2=O)[C@@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3)O)C |
Canonical SMILES |
CC1CC2(C(CCCC2=O)C3C1C4=C(C=C(C=C4)O)C(C3)O)C |
Synonyms |
6-hydroxy-D-homo-8-isoestrone methyl ether 6-OH-DHIME |
Origin of Product |
United States |
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